Ammonium osmium chloride

Catalysis Precursor Chemistry Safety

Researchers face irreproducible results from variable osmium salt purity or hazardous alternatives like OsO₄. Ammonium hexachloroosmate(IV) provides a stable, non-volatile Os(IV) precursor with documented performance. - **Catalyst synthesis:** H₂ reduction at 573 K yields metallic Os (30.8 m²/g); validated for NH₃ decomposition (6× faster than N₂ isotope exchange). - **Sharpless asymmetric dihydroxylation:** Water/alcohol solubility enables in situ Os(VIII) generation. - **TEM contrast agent:** High electron density, cross-links phospholipids without OsO₄ volatility. - **Specification:** ≥99.99% trace metals basis (impurities ≤150 ppm).

Molecular Formula Cl6H8N2Os
Molecular Weight 439 g/mol
CAS No. 12125-08-5
Cat. No. B076923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium osmium chloride
CAS12125-08-5
Molecular FormulaCl6H8N2Os
Molecular Weight439 g/mol
Structural Identifiers
SMILES[NH4+].[NH4+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Os+4]
InChIInChI=1S/6ClH.2H3N.Os/h6*1H;2*1H3;/q;;;;;;;;+4/p-4
InChIKeySRBXXQDKBKTWOC-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ammonium Osmium Chloride: Properties & Characterization


Ammonium osmium chloride, also known as ammonium hexachloroosmate(IV) with the formula (NH₄)₂[OsCl₆], is an inorganic coordination compound in which osmium resides in the +4 oxidation state . This dark red to black crystalline solid [1] is characterized by its cubic crystal system (space group Fm3m, a = 0.9729 nm) [2] and exhibits solubility in both water and alcohol [3]. As a member of the platinum group metal (PGM) complex salts, it serves primarily as a stable, non-volatile precursor for generating active osmium catalysts and as a high-electron-density contrast agent in electron microscopy .

1

Non-volatile crystalline Os(IV) precursor for catalyst preparation

2

Soluble in water and alcohol; supports homogeneous and supported catalyst routes

3

High electron density for TEM contrast and phospholipid cross-linking

Substitution Limitations of Ammonium Osmium Chloride


Ammonium osmium chloride (CAS 12125-08-5) possesses a unique combination of osmium oxidation state (+4), ligand field (hexachloride), and counterion (ammonium) that collectively dictate its reactivity, solubility, and stability profile, precluding simple interchange with other osmium compounds . Direct substitution with osmium tetroxide (OsO₄, Os(VIII)) is hazardous due to the latter's extreme volatility and acute inhalation toxicity [1], while potassium osmate (K₂[OsO₂(OH)₄], Os(VI)) requires different reduction conditions [2]. Even within the hexachloroosmate family, the ammonium salt differs from its potassium analog (K₂[OsCl₆]) in solubility and from iridium-based analogs in redox behavior and catalytic application scope . The quantitative evidence below substantiates why selection of this specific salt is critical for reproducible experimental and industrial outcomes.

OsO₄ substitution is hazardous: extreme volatility and acute inhalation toxicity may not transfer to a non-volatile solid precursor. OsO₄ requires specialized handling protocols.

K₂[OsCl₆] (potassium analog) has limited solubility; the ammonium salt’s water/alcohol solubility may support broader solvent systems for homogeneous catalyst formulation.

Ir-based analogs differ in redox behavior and catalytic scope; osmium-specific activity for ammonia decomposition and nitrogen isotope exchange is not reproduced by iridium complexes.

Ammonium Osmium Chloride: Key Differentiators


Oxidation State Stability vs. Osmium Tetroxide

Ammonium osmium chloride (Os(IV)) demonstrates fundamentally different stability and handling characteristics compared to the widely used osmium tetroxide (Os(VIII)). While OsO₄ is volatile and readily sublimes at room temperature, posing severe inhalation hazards, (NH₄)₂[OsCl₆] is a non-volatile crystalline solid that sublimes only at 170 °C . This difference in physical state and oxidation state directly impacts the safety profile and the method of catalyst generation [1].

Ox. State Stability
Head-to-head
Sublimation point > 150 °C higher than OsO₄; non-volatile solid at standard conditions
Reported volatility comparison supports precursor selection for standard lab settings
OsO₄ sublimes readily at room temperature; (NH₄)₂[OsCl₆] sublimes at 170 °C
Catalysis Precursor Chemistry Safety

Solubility vs. Potassium Hexachloroosmate

Ammonium osmium chloride exhibits high solubility in both water and alcohol, a property that distinguishes it from its potassium salt counterpart, potassium hexachloroosmate(IV) (K₂[OsCl₆]), which is only sparingly soluble . This solubility profile enables (NH₄)₂[OsCl₆] to be used in a wider range of solvent systems for homogeneous catalyst preparation, including aqueous and alcoholic media [1].

Solubility vs. K salt
Reported comparison
Freely soluble in water and alcohol, whereas K₂[OsCl₆] is sparingly soluble
Higher solubility may facilitate homogeneous catalyst formulation in polar protic media
Solubility profile reported at room temperature
Catalyst Preparation Solubility Synthetic Chemistry

Catalytic Activity for Nitrogen Activation

Metallic osmium catalysts prepared via hydrogen reduction of ammonium osmium chloride at 573 K exhibit well-defined activated adsorption behavior for hydrogen and nitrogen [1]. Specifically, the derived osmium catalyst shows a surface area of 30.8 m²/g (determined by N₂ adsorption isotherm at 80 K) and catalyzes the nitrogen isotope exchange reaction (N₂²⁸ + N₂³⁰ = 2N₂²⁹) with an activation energy of 21.8 kcal/mol [1]. The reaction becomes very rapid at 573 K [1].

Catalytic Surface
Class-level
Surface area 30.8 m²/g; N₂ isotope exchange Eₐ 21.8 kcal/mol
Supports catalyst surface characterization for hydrogenation and nitrogen activation studies
Catalyst prepared via H₂ reduction at 573 K; data from 1941 study
Heterogeneous Catalysis Surface Science Isotope Exchange

High-Purity Grade Availability

Ammonium osmium chloride is commercially available in a high-purity grade of 99.99% on a trace metals basis, with total trace metal impurities specified to be ≤150.0 ppm . This level of purity is critical for applications where extraneous metal contamination could compromise material properties or analytical results .

Purity Grade
Data to verify
≥99.99% trace metals basis; total impurities ≤ 150.0 ppm
High-purity specification context may support sensitive material synthesis
Supplier specification; independent verification recommended
Materials Science Electronics Trace Analysis

Ammonium Osmium Chloride Applications


Supported Osmium Catalysts for Hydrogenation and Ammonia Decomposition

Ammonium osmium chloride serves as an ideal precursor for preparing supported osmium catalysts via hydrogen reduction at 573 K, yielding metallic osmium with a well-characterized surface area of 30.8 m²/g [1]. This preparation route is specifically validated for catalysts used in activated hydrogen adsorption studies and ammonia decomposition reactions (where it decomposes NH₃ at least 6 times faster than the competing nitrogen isotope exchange at 573 K) [1].

Homogeneous Asymmetric Dihydroxylation of Olefins

Due to its solubility in water and alcohol, (NH₄)₂[OsCl₆] is a preferred osmium source for the Sharpless asymmetric dihydroxylation and related aminohydroxylation reactions [1]. Its solubility profile allows for convenient in situ generation of the active osmium(VIII) species in aqueous/organic solvent mixtures, a key advantage over less soluble osmium salts .

High-Contrast Staining in Electron Microscopy

The high electron density of osmium and the compound's ability to selectively cross-link and stabilize phospholipids make ammonium osmium chloride an effective post-fixative and contrast agent for transmission electron microscopy (TEM) of biological specimens [1]. Its solubility in water facilitates preparation of staining solutions without the extreme volatility hazards associated with OsO₄ vapor fixation .

High-Purity Osmium Materials Precursor

The availability of 99.99% trace metals basis (NH₄)₂[OsCl₆] with impurity levels ≤150 ppm [1] makes it the precursor of choice for synthesizing osmium-based advanced materials, including bimetallic nanoalloys (e.g., Pd-Os) and luminescent probes, where trace metal contamination would critically degrade performance .

Application
Selection Property
Validation Focus
Supported Os catalysts for hydrogenation/ammonia decomposition
Non-volatile precursor reducible under H₂ at 573 K
Surface area and catalytic activity characterization
Sharpless asymmetric dihydroxylation
Water/alcohol solubility for in situ generation of active Os(VIII)
Olefin conversion and enantioselectivity verification
TEM contrast staining
High electron density and phospholipid cross-linking
Contrast enhancement and ultrastructure preservation
High-purity osmium material synthesis
Ultra-high purity trace-metal specification
Trace metal impurity profiling and material property validation

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